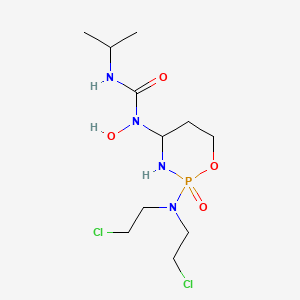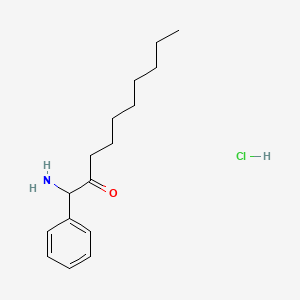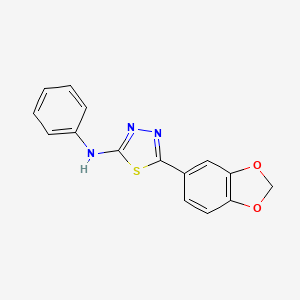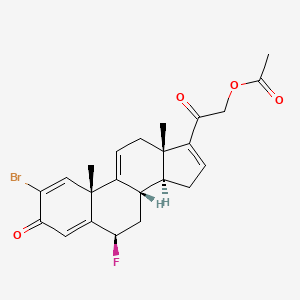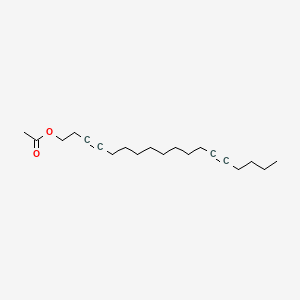
3,13-Octadecadiyn-1-ol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,13-Octadecadiyn-1-ol acetate is an organic compound with the molecular formula C20H32O2. It is a derivative of octadecadiyn-1-ol, where the hydroxyl group is acetylated. This compound is known for its unique structure, which includes two triple bonds and an acetate group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,13-Octadecadiyn-1-ol acetate typically involves the acetylation of 3,13-Octadecadiyn-1-ol. One common method is the reaction of 3,13-Octadecadiyn-1-ol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent isomerization of the triple bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3,13-Octadecadiyn-1-ol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Aplicaciones Científicas De Investigación
3,13-Octadecadiyn-1-ol acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,13-Octadecadiyn-1-ol acetate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique structure .
Comparación Con Compuestos Similares
Similar Compounds
- Z,Z-3,13-Octadecadien-1-ol acetate
- 2,13-Octadecadiyn-1-ol acetate
Uniqueness
3,13-Octadecadiyn-1-ol acetate is unique due to its two triple bonds and acetate group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
71673-26-2 |
|---|---|
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
octadeca-3,13-diynyl acetate |
InChI |
InChI=1S/C20H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h3-5,8-15,18-19H2,1-2H3 |
Clave InChI |
USKFCNOSYITNJG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCCCCCCCCC#CCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


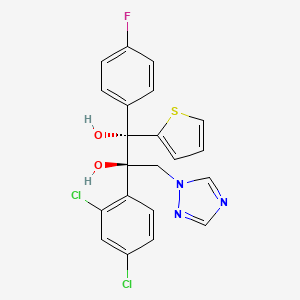

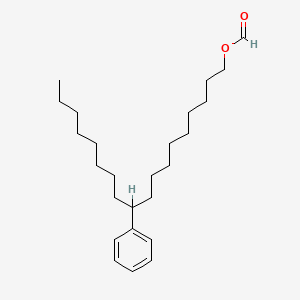
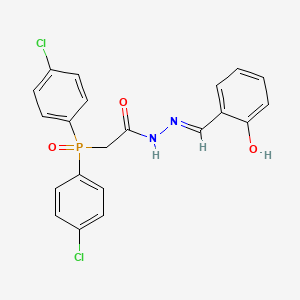
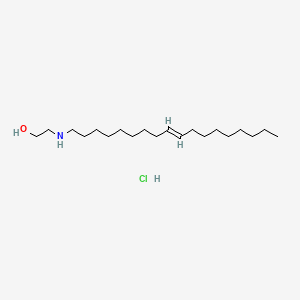
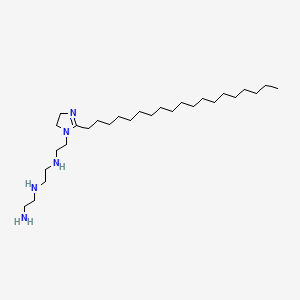

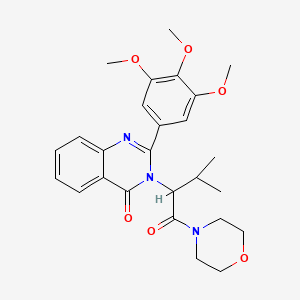
![18-(diethylamino)-12-imino-15-oxa-3,11-diazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,13,16(21),17,19-nonaene-13-carboxamide](/img/structure/B12697764.png)
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B12697765.png)
